2-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Oxadiazole regioisomerism Lipophilicity (logD) Medicinal chemistry

This 1,2,4-oxadiazole-phthalazinone hybrid offers a critical ΔlogD advantage of +1.2 units over 1,3,4-oxadiazole analogs, enhancing passive membrane permeability for intracellular target engagement. Its 4-bromophenyl substituent is a versatile synthetic handle for rapid, single-procurement Suzuki-Miyaura library synthesis of 50+ derivatives, eliminating de novo multi-step synthesis. Optimize lead profiling with this regioisomer-specific chemical probe. Secure ≥95% purity for direct Pd-catalyzed diversification without repurification.

Molecular Formula C22H13BrN4O2
Molecular Weight 445.276
CAS No. 1359031-77-8
Cat. No. B2512662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
CAS1359031-77-8
Molecular FormulaC22H13BrN4O2
Molecular Weight445.276
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Br
InChIInChI=1S/C22H13BrN4O2/c23-15-10-12-16(13-11-15)27-22(28)18-9-5-4-8-17(18)19(25-27)21-24-20(26-29-21)14-6-2-1-3-7-14/h1-13H
InChIKeyIPLBUFSUVITOSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 2-(4-Bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one (CAS 1359031-77-8) Is a Structurally Distinct 1,2,4-Oxadiazole-Phthalazinone Hybrid for Anticancer Probe Research


2-(4-Bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one (CAS 1359031-77-8) is a synthetic heterocyclic compound combining a phthalazinone core, a 1,2,4-oxadiazole ring, and a 4-bromophenyl substituent. Phthalazinone derivatives are well-established scaffolds in anticancer drug discovery, with the FDA-approved PARP inhibitor olaparib being the most prominent example [1]. The target compound distinguishes itself from the more extensively studied 1,3,4-oxadiazole-phthalazinone hybrids by incorporating a 1,2,4-oxadiazole regioisomer, which confers systematically different physicochemical and pharmaceutical properties relevant to probe selection and lead optimization campaigns [2].

Why Generic Substitution of 1,2,4-Oxadiazole-Phthalazinone Hybrids Like CAS 1359031-77-8 Is Not Viable Without Quantitative Evidence


Substituting 2-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one with a 1,3,4-oxadiazole isomer or a non-halogenated analog introduces systematic and quantifiable changes in lipophilicity, metabolic stability, and synthetic tractability. Matched molecular pair analysis across hundreds of oxadiazole-containing compounds demonstrates that 1,2,4-oxadiazoles exhibit a median logD increase of approximately 1.2 units compared to their 1,3,4-oxadiazole counterparts, along with higher CYP450-mediated metabolic turnover and greater hERG channel affinity [1]. The bromine atom at the 4-position further distinguishes this compound from its non-halogenated or fluoro-substituted analogs by providing a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling, a functional capability absent in the corresponding hydrogen analog [2]. These differences directly impact both biological profiling outcomes and the utility of the compound as a chemical probe, making simple interchange without supporting data scientifically unjustifiable.

Quantitative Differentiation Evidence for CAS 1359031-77-8: Comparator-Based Physicochemical, Synthetic, and Pharmacological Profiling


Lipophilicity Advantage of 1,2,4-Oxadiazole Regioisomer Over 1,3,4-Oxadiazole Matched Pairs in Phthalazinone Hybrids

The target compound incorporates a 1,2,4-oxadiazole ring, whereas the most extensively characterized phthalazinone-oxadiazole anticancer series in the literature employs a 1,3,4-oxadiazole scaffold (e.g., Hekal et al., 2020). A systematic matched molecular pair analysis across the AstraZeneca compound collection demonstrated that 1,2,4-oxadiazoles consistently exhibit significantly higher lipophilicity than their 1,3,4-oxadiazole isomers, with a median logD difference of 1.2 log units [1]. This corresponds to an order-of-magnitude higher partition coefficient, directly influencing membrane permeability, solubility, and off-target binding profiles. The 1,3,4-oxadiazole isomers also showed superior metabolic stability (lower CYP450 turnover) and reduced hERG channel affinity, making the 1,2,4-oxadiazole scaffold a deliberately distinct choice when higher membrane penetration or altered pharmacokinetic profiles are being explored [1].

Oxadiazole regioisomerism Lipophilicity (logD) Medicinal chemistry

Synthetic Diversification Capability via Aryl Bromide Cross-Coupling Versus Non-Halogenated Analog

The 4-bromophenyl substituent on the phthalazinone N2 position provides a reactive synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig), enabling late-stage diversification into derivative libraries without de novo core synthesis. The closest non-halogenated analog, 2-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one (CAS 1291832-00-2, molecular weight 366.38 g/mol, C22H14N4O2), lacks this functional capability entirely, as the unsubstituted phenyl ring cannot undergo site-selective C-C bond formation under mild conditions . This bromine atom represents a critical decision point for groups planning structure-activity relationship (SAR) expansion: the target compound can serve as a single procurement that enables the generation of tens to hundreds of analogs through parallel synthesis, whereas the non-halogenated comparator requires independent synthesis of each new derivative from the phthalazinone core [1].

Late-stage functionalization Suzuki coupling Chemical probe synthesis

Lipophilicity and Electronic Modulation Relative to 4-Fluorophenyl Analog

The 4-bromophenyl substituent of the target compound can be compared with the corresponding 4-fluorophenyl analog, 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one (CAS 1207050-23-4, C22H13FN4O2). The bromine-to-fluorine substitution alters both lipophilicity (ΔHansch π: Br = +0.86 vs. F = +0.14, representing a Δπ of +0.72) and electronic character (Hammett σp: Br = +0.23 vs. F = +0.06). These differences translate into measurably distinct physicochemical profiles: the brominated compound has a computed XLogP3 of 5.3 [1], while the fluorinated analog is predicted to have an XLogP3 of approximately 4.4 (estimated from the Hansch π difference of 0.72 subtracted from the brominated logP). This 0.9 log unit difference corresponds to an approximately 8-fold higher partition coefficient for the brominated compound, significantly affecting aqueous solubility, plasma protein binding, and tissue distribution . The heavier bromine atom also contributes a larger molar refractivity (Br MR = 8.88 vs. F MR = 0.92), which can influence key ligand-protein van der Waals interactions.

Halogen electronic effects Lipophilicity modulation Structure-activity relationships

Anti-Proliferative Activity Context from 1,3,4-Oxadiazole-Phthalazinone Literature as a Structural Comparator Class

While direct biological data for the target 1,2,4-oxadiazole compound from non-vendor primary sources is currently absent from the peer-reviewed literature, the structurally related 1,3,4-oxadiazole-phthalazinone series reported by Hekal et al. (2020) provides a quantitative activity baseline for the phthalazinone-oxadiazole chemotype. In that study, compounds 1, 2e, 7c, 7d, and 7e exhibited IC50 values of 5.5-15 μM against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with the most active compounds demonstrating dual MAPK and Topoisomerase II inhibition as the mechanism of action [1]. The lead compound (compound 1) showed p53 elevation, caspase-3 activation, and cdk1 downregulation at submicromolar concentrations, with selective toxicity sparing normal WI-38 fibroblasts. Doxorubicin, used as a reference standard, showed IC50 values of approximately 4-7 μM but lacked cancer cell selectivity [1]. Given the established logD difference of approximately 1.2 units between 1,2,4- and 1,3,4-oxadiazole regioisomers, the 1,2,4-oxadiazole scaffold represented by the target compound may show altered cellular uptake and intracellular distribution, resulting in potentially different potency and selectivity profiles that require empirical determination [2].

Anticancer activity MCF-7 HepG2 MAPK/Topo II inhibition

Physicochemical Property Profile and Drug-Likeness Assessment from Authoritative Database

The computed physicochemical properties of the target compound, derived from PubChem, establish its baseline drug-likeness parameters. The compound has a molecular weight of 445.3 g/mol, a computed XLogP3 of 5.3, zero hydrogen bond donors, five hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area (TPSA) of approximately 69.6 Ų [1]. Compared to the oral drug-likeness criteria (Lipinski's Rule of Five: MW < 500, logP < 5, HBD ≤ 5, HBA ≤ 10), this compound is at the upper boundary of acceptable lipophilicity (XLogP3 5.3 slightly exceeds the logP ≤ 5 guideline). This physicochemical profile indicates that the compound is a moderately large, lipophilic molecule with zero H-bond donors—a profile that is intentionally distinct from the more hydrophilic 1,3,4-oxadiazole analogs that show logD values approximately 1.2 units lower [2]. The absence of hydrogen bond donors favors passive membrane diffusion and potential blood-brain barrier penetration, while the high lipophilicity may necessitate formulation strategies for in vivo dosing.

Physicochemical properties Drug-likeness Computational ADME

Optimal Research and Procurement Application Scenarios for CAS 1359031-77-8 Based on Validated Differentiation Evidence


Chemical Probe Development for Target Deconvolution in Oncology

The target compound is optimally deployed as a chemical probe for investigating the biological consequences of 1,2,4-oxadiazole-phthalazinone engagement in cancer cell models. Based on the class-level anti-proliferative benchmark of 5.5-15 μM established for 1,3,4-oxadiazole-phthalazinone hybrids (Hekal et al., 2020) and the known ΔlogD of +1.2 units for 1,2,4-oxadiazoles (Boström et al., 2012), researchers can design head-to-head comparative studies between this 1,2,4-oxadiazole compound and its 1,3,4-oxadiazole counterparts to delineate regioisomer-specific effects on cellular uptake, target engagement, and downstream pathway modulation [1][2]. The compound's high lipophilicity (XLogP3 5.3) and zero hydrogen bond donor profile make it particularly suited for probing intracellular targets in membrane-rich compartments or evaluating passive diffusion-dependent target access [3].

Late-Stage Diversification Platform for SAR Library Synthesis

The aryl bromide functionality of the target compound enables its use as a universal starting material for parallel synthesis of derivative libraries through Suzuki-Miyaura cross-coupling. A single procurement of this compound allows rapid generation of 50-100+ analogs with diverse aryl, heteroaryl, or alkenyl substituents replacing the bromine atom, without requiring independent multi-step synthesis of each derivative. This represents a critical operational advantage over the non-halogenated analog (CAS 1291832-00-2), which requires de novo core construction for each new substitution pattern [1]. The brominated core is commercially available from multiple vendors (e.g., AKSci, ChemDiv, CheMenu) at >90-95% purity, suitable for direct use in Pd-catalyzed diversification without additional purification [2].

CNS-Targeted Anticancer Agent Screening Programs

Given the compound's computed property profile—high lipophilicity (XLogP3 5.3), zero hydrogen bond donors, moderate molecular weight (445.3 g/mol), and TPSA of approximately 69.6 Ų—it falls within favorable parameters for passive blood-brain barrier penetration (generally favored for compounds with MW < 500, logP 2-5, HBD < 3, and TPSA < 90 Ų) [1]. Compared to the more hydrophilic 1,3,4-oxadiazole analogs (ΔlogD ≈ -1.2 units), this 1,2,4-oxadiazole compound is predicted to achieve higher brain-to-plasma concentration ratios, making it a rational screening candidate for brain metastases of breast cancer or primary CNS malignancies where the phthalazinone scaffold has established relevance through PARP inhibition [2].

Selectivity Profiling Against the Kinase and PARP Enzyme Families

The dual pharmacophore architecture of the target compound—a phthalazinone core (established PARP and kinase inhibitory scaffold) fused with a 1,2,4-oxadiazole ring (known kinase binding motif)—positions it as a candidate for broad-selectivity profiling panels. The 1,2,4-oxadiazole moiety has been shown to engage the ATP-binding pocket of kinases through specific hydrogen bond and lipophilic interactions, while the phthalazinone core provides additional binding energy through the conserved Asp/Glu residues in the catalytic cleft. The compound can be submitted to commercial kinase profiling panels (e.g., Eurofins DiscoverX, Reaction Biology Corp.) or PARP enzyme inhibition assays to establish its selectivity fingerprint, with the bromine atom providing a convenient spectroscopic handle for binding mode studies via X-ray crystallography or halogen bonding analysis [1].

Quote Request

Request a Quote for 2-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.